molecular formula C27H20NO3P B11516292 2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione

2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11516292
M. Wt: 437.4 g/mol
InChI Key: WKCWCAAKSNXENT-UHFFFAOYSA-N
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Description

2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as acetic acid and catalysts like sodium acetate, with the reaction mixture being stirred at elevated temperatures (e.g., 135°C) overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is becoming increasingly important in the industrial production of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane, toluene, and acetonitrile, with temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(DIPHENYLPHOSPHOROSO)PHENYL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the diphenylphosphoroso group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in research and industry .

Properties

Molecular Formula

C27H20NO3P

Molecular Weight

437.4 g/mol

IUPAC Name

2-[(2-diphenylphosphorylphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C27H20NO3P/c29-26-23-16-8-9-17-24(23)27(30)28(26)19-20-11-7-10-18-25(20)32(31,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-18H,19H2

InChI Key

WKCWCAAKSNXENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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